Enhanced Lipophilicity vs. Non-Fluorinated O-Butylhydroxylamine
The target compound exhibits significantly higher lipophilicity than its non-fluorinated analog. The computed partition coefficient (XLogP3-AA) for O-(4,4,4-trifluorobutyl)hydroxylamine is 1.2 [1], whereas the XLogP3 for O-butylhydroxylamine is 0.6 [2]. This represents a 0.6 log unit increase, corresponding to a 4-fold higher partitioning into a hydrophobic phase, a critical factor for membrane permeability and target engagement.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | O-Butylhydroxylamine: XLogP3 = 0.6 |
| Quantified Difference | ΔLogP = +0.6 (approx. 4-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 algorithm, data sourced from PubChem (authoritative database). |
Why This Matters
Higher lipophilicity is a primary driver for improved membrane permeability, a prerequisite for intracellular target engagement and oral bioavailability in drug discovery programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 19426610, O-(4,4,4-trifluorobutyl)hydroxylamine. Computed Properties: XLogP3-AA. Accessed April 24, 2026. View Source
- [2] AngeneChemical. O-Butylhydroxylamine (CAS 5622-77-5) product specification. Data citing XLogP3: 0.6. Accessed April 24, 2026. View Source
